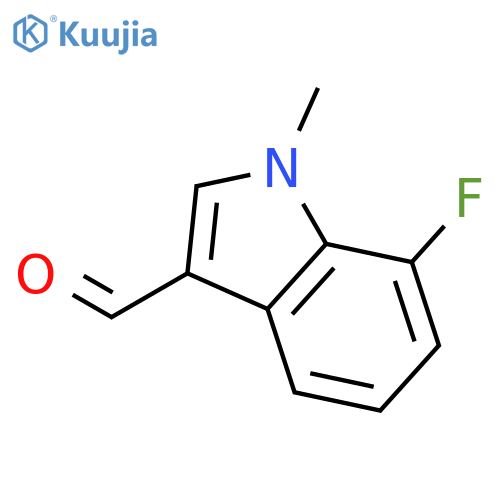Cas no 126921-17-3 (1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-)
7-フルオロ-1-メチル-1H-インドール-3-カルボキサルデヒド(7-fluoro-1-methyl-1H-indole-3-carboxaldehyde)は、フッ素置換基とメチル基を有するインドール誘導体です。分子式C10H8FNOで表され、分子量177.18の有機化合物です。フッ素原子の導入により電子求引性が高まり、反応性や安定性が向上する特徴があります。1位のメチル基は立体障害を軽減し、反応の選択性を高める効果が期待されます。3位のアルデヒド基は、求核付加反応や縮合反応の起点として有用であり、医農薬中間体や機能性材料の合成に応用可能です。特に、医薬品開発における骨格構築や蛍光色素の前駆体としての利用が注目されています。

126921-17-3 structure
商品名:1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-
CAS番号:126921-17-3
MF:C10H8FNO
メガワット:177.175025939941
MDL:MFCD12025390
CID:3701477
PubChem ID:22139037
1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-
- SGYDDLOCFRLLMQ-UHFFFAOYSA-N
- 126921-17-3
- SCHEMBL1093392
- 7-fluoro-1-methyl-1H-indole-3-carboxaldehyde
- 7-Fluoro-1-methylindole-3-carboxaldehyde
- 7-fluoro-1-methylindole-3-carbaldehyde
- 7-fluoro-1-methyl-1H-indole-3-carbaldehyde
-
- MDL: MFCD12025390
- インチ: InChI=1S/C10H8FNO/c1-12-5-7(6-13)8-3-2-4-9(11)10(8)12/h2-6H,1H3
- InChIKey: SGYDDLOCFRLLMQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 177.058992041Da
- どういたいしつりょう: 177.058992041Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 22Ų
1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222753-5g |
7-Fluoro-1-methyl-1H-indole-3-carbaldehyde, 95% min |
126921-17-3 | 95% | 5g |
$3150.00 | 2023-09-09 | |
| Matrix Scientific | 222753-1g |
7-Fluoro-1-methyl-1H-indole-3-carbaldehyde, 95% min |
126921-17-3 | 95% | 1g |
$1050.00 | 2023-09-09 |
1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl- 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
126921-17-3 (1H-Indole-3-carboxaldehyde, 7-fluoro-1-methyl-) 関連製品
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量